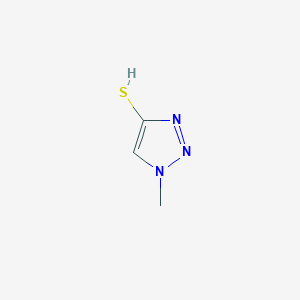
1-Methyltriazole-4-thiol
Vue d'ensemble
Description
1-Methyltriazole-4-thiol is a derivative of triazole, a heterocyclic compound that contains three nitrogen atoms and two carbon atoms. Triazoles are known for their versatile chemical characteristics and potential biological uses. This compound, in particular, has garnered interest due to its unique structure and properties.
Applications De Recherche Scientifique
1-Methyltriazole-4-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Mécanisme D'action
Target of Action
1-Methyltriazole-4-thiol, a derivative of the triazole class, is known to interact with various biological targets. Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors . For instance, Methimazole, a thionamide antithyroid agent that inhibits the actions of thyroid peroxidase (TPO), leading to a reduction in thyroid hormone synthesis .
Mode of Action
The primary mechanism of action of triazole derivatives is interference in an early step in thyroid hormone synthesis involving thyroid peroxidase (TPO) . The exact method through which methimazole inhibits this step is unclear .
Biochemical Pathways
Triazole derivatives affect various biochemical pathways. For instance, Methimazole’s primary mechanism of action is interference in an early step in thyroid hormone synthesis involving thyroid peroxidase (TPO) . TPO, along with hydrogen peroxide, normally catalyzes the conversion of iodide to iodine .
Pharmacokinetics
Triazole derivatives are known to have good pharmacokinetic and pharmacodynamic properties . The triazole ring can improve the drug’s pharmacological profile by increasing the solubility of the ligand due to its polar character .
Result of Action
Triazole derivatives are known to show versatile biological activities . They have been found to have antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the action of many drugs can be affected by factors such as pH, temperature, and the presence of other substances .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1-Methyltriazole-4-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to bind with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The interaction between this compound and cytochrome P450 can lead to enzyme inhibition, affecting the metabolic pathways of other compounds. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. For instance, this compound can inhibit the activity of protein kinase C, which plays a crucial role in cell proliferation and differentiation . This compound can also induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit enzymes by forming covalent bonds with their active sites, leading to a decrease in enzyme activity. For example, this compound can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, by binding to its active site . This inhibition can result in increased levels of acetylcholine, affecting neurotransmission and muscle contraction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro studies has been associated with changes in cellular function, such as altered gene expression and reduced cell viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate biochemical pathways without causing significant adverse effects . At high doses, this compound can induce toxicity, leading to liver and kidney damage. Threshold effects have been observed, where a certain dosage level results in a significant change in the compound’s impact on the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to drug metabolism and detoxification. It interacts with enzymes such as glutathione S-transferase, which plays a role in the conjugation and elimination of toxic compounds . The presence of this compound can affect metabolic flux and alter the levels of metabolites, influencing the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, which facilitate its uptake and distribution . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization, as it may interact with different biomolecules in these compartments . Post-translational modifications, such as phosphorylation, can also affect the targeting and localization of this compound, directing it to specific organelles where it exerts its effects.
Méthodes De Préparation
The synthesis of 1-Methyltriazole-4-thiol typically involves the reaction of 1-methyl-1H-1,2,4-triazole with thiolating agents under controlled conditions. One common method includes the use of sodium hydrosulfide as a thiolating agent, which reacts with 1-methyl-1H-1,2,4-triazole to form this compound . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
1-Methyltriazole-4-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to form corresponding thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
1-Methyltriazole-4-thiol can be compared with other triazole derivatives, such as:
1,2,3-Triazole: Known for its stability and use in click chemistry.
1,2,4-Triazole: Exhibits similar biological activities but differs in its chemical reactivity and stability.
Thiazole: Another heterocyclic compound with sulfur, but with different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
1-methyltriazole-4-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c1-6-2-3(7)4-5-6/h2,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMKRLQZBACPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36811-23-1 | |
| Record name | 1-methyl-1H-1,2,3-triazole-4-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(butan-2-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2507251.png)



![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2507259.png)
![3-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide](/img/structure/B2507260.png)
![11-(4-Ethylphenyl)-9-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-diene-10,12-dione; propan-2-ol](/img/structure/B2507261.png)
![Benzyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2507262.png)
![1-(2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-phenylurea](/img/structure/B2507263.png)
![6-Methyl-3-[(pyridin-2-yl)methyl]-2-sulfanyl-3h,4h-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2507264.png)
![6-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2507268.png)
![2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2507269.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2507271.png)
